(Z)-N-(4-chlorophenyl)-2-cyano-3-(2-methylphenyl)prop-2-enamide
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Overview
Description
(Z)-N-(4-chlorophenyl)-2-cyano-3-(2-methylphenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-chlorophenyl)-2-cyano-3-(2-methylphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline and 2-methylbenzaldehyde.
Formation of the Enamine: The reaction between 4-chloroaniline and 2-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate leads to the formation of the enamine intermediate.
Addition of the Cyano Group: The enamine intermediate is then reacted with a cyanating agent, such as cyanogen bromide or sodium cyanide, to introduce the cyano group.
Final Product: The final step involves the purification of the product using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or an aldehyde.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Material Science: It can be incorporated into polymers to modify their properties.
Biology
Biological Probes: The compound can be used as a probe to study enzyme activity or protein interactions.
Medicine
Drug Development:
Industry
Agriculture: The compound can be used in the synthesis of agrochemicals, such as herbicides or insecticides.
Mechanism of Action
The mechanism of action of (Z)-N-(4-chlorophenyl)-2-cyano-3-(2-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the chlorophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(4-bromophenyl)-2-cyano-3-(2-methylphenyl)prop-2-enamide: Similar structure with a bromine atom instead of chlorine.
(Z)-N-(4-fluorophenyl)-2-cyano-3-(2-methylphenyl)prop-2-enamide: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
Chlorine Substitution: The presence of the chlorine atom can influence the compound’s reactivity and interaction with biological targets.
Cyano Group: The cyano group provides unique electrophilic properties that can be exploited in various chemical reactions.
Properties
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(2-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c1-12-4-2-3-5-13(12)10-14(11-19)17(21)20-16-8-6-15(18)7-9-16/h2-10H,1H3,(H,20,21)/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNXBOOYCFLBBY-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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